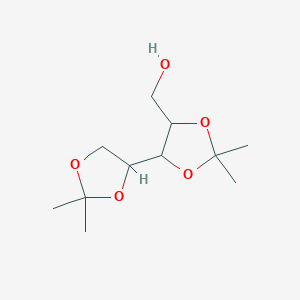
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, this compound can induce DNA damage and apoptosis in cancer cells. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been found to have low toxicity in animal models. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability in the presence of light and air.
将来の方向性
There are several future directions for research on 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide. One potential direction is to further investigate its anti-tumor activity and its potential use in cancer treatment. Another direction is to study its effects on other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more stable formulations for its use in lab experiments.
合成法
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide can be synthesized using a simple reaction between 6-methoxy-1,3-benzothiazol-2-amine and 2-chloronicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)nicotinamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its anti-inflammatory and anti-oxidant properties.
特性
分子式 |
C14H10ClN3O2S |
|---|---|
分子量 |
319.8 g/mol |
IUPAC名 |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-8-4-5-10-11(7-8)21-14(17-10)18-13(19)9-3-2-6-16-12(9)15/h2-7H,1H3,(H,17,18,19) |
InChIキー |
AAXCQWCZXLOREK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)




![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
